molecular formula C24H24N4O2 B5347761 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5347761
M. Wt: 400.5 g/mol
InChI Key: CENJXWPSNBYMDM-ZHACJKMWSA-N
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Description

5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group, an oxazole ring, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-29-21-9-5-8-19(16-21)10-11-23-26-22(17-25)24(30-23)28-14-12-27(13-15-28)18-20-6-3-2-4-7-20/h2-11,16H,12-15,18H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENJXWPSNBYMDM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of the piperazine and oxazole rings. The benzyl group is introduced through a nucleophilic substitution reaction, while the methoxyphenyl group is added via a Heck reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different nucleophiles replace the benzyl group.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring and oxazole moiety play crucial roles in its binding affinity and specificity. The methoxyphenyl group may enhance its interaction with hydrophobic pockets in the target molecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

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